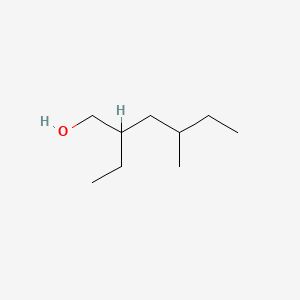

2-Ethyl-4-methylhexan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

66794-06-7 |

|---|---|

Molecular Formula |

C9H20O |

Molecular Weight |

144.25 g/mol |

IUPAC Name |

2-ethyl-4-methylhexan-1-ol |

InChI |

InChI=1S/C9H20O/c1-4-8(3)6-9(5-2)7-10/h8-10H,4-7H2,1-3H3 |

InChI Key |

NRZVENBFUFCASY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(CC)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethyl 4 Methylhexan 1 Ol

Chemo- and Regioselective Routes to 2-Ethyl-4-methylhexan-1-ol

The selective synthesis of this compound from various precursors requires precise control over reaction conditions and catalyst choice to favor the desired isomer and prevent the formation of byproducts.

Aldehyde Reduction Strategies for this compound Synthesis

The reduction of the corresponding aldehyde, 2-ethyl-4-methylhexanal, is a direct and common method for the synthesis of this compound. This transformation can be achieved through various reducing agents, with catalytic hydrogenation being a prevalent industrial method.

Catalytic Hydrogenation: This process typically involves the use of a transition metal catalyst, such as nickel, palladium, or platinum, under a hydrogen atmosphere. The choice of catalyst, support, reaction temperature, and pressure are critical parameters that influence the reaction's efficiency and selectivity. For instance, nickel-based catalysts are often employed for the hydrogenation of aldehydes to alcohols. The reaction proceeds by the addition of hydrogen across the carbonyl double bond.

A potential synthetic route could involve the aldol (B89426) condensation of butanal to form 2-ethyl-2-hexenal, which is then hydrogenated to 2-ethylhexanal (B89479) and subsequently to 2-ethyl-1-hexanol. libretexts.orgrsc.org While this is a well-established industrial process for a similar alcohol, the synthesis of the specific precursor 2-ethyl-4-methylhexanal would be required for this strategy to yield this compound.

| Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to Alcohol (%) |

| Ni/Ce-Al2O3 | 170 | 40 | >95 | >90 |

| Raney Nickel | 100-150 | 20-50 | High | High |

| Pd/C | 25-100 | 1-10 | High | High |

Note: The data in this table is illustrative for the hydrogenation of similar α,β-unsaturated aldehydes and aldehydes to alcohols and specific conditions for 2-ethyl-4-methylhexanal may vary.

Hydroformylation and Subsequent Hydrogenation Approaches

Hydroformylation, also known as the oxo process, offers a powerful method for the synthesis of aldehydes from alkenes, which can then be hydrogenated to the desired alcohol. To synthesize this compound via this route, an appropriate C8 alkene precursor would be required. A plausible precursor is 4-methyl-1-hexene (B165699). Hydroformylation of this alkene would ideally lead to the formation of 2-ethyl-4-methylhexanal, which upon hydrogenation, yields the target alcohol.

A significant challenge in the hydroformylation of internal or branched alkenes is achieving high regioselectivity for the desired linear aldehyde over the branched isomer. The choice of catalyst and ligands is crucial in directing the regioselectivity of the carbon monoxide insertion. Rhodium-based catalysts with bulky phosphine (B1218219) or phosphite (B83602) ligands are often used to favor the formation of the linear aldehyde.

| Catalyst System | Ligand | Solvent | Temperature (°C) | Pressure (bar) | n/iso Ratio |

| Rh(CO)2(acac) | PPh3 | Toluene | 80-120 | 20-100 | ~2-4:1 |

| Rh-zeolite | - | Toluene | 100 | 50 | >99:1 (for propene) |

Note: The data presented is for the hydroformylation of 1-hexene (B165129) or propene and serves as a general representation of the conditions and selectivities achievable. nih.gov The regioselectivity for 4-methyl-1-hexene would need to be experimentally determined.

Alkylation and Cross-Coupling Methods in Branched Alcohol Synthesis

The Guerbet reaction provides a classic method for the dimerization of primary alcohols to form β-branched primary alcohols. google.comaocs.org While the direct synthesis of this compound through a simple Guerbet reaction is not straightforward, a mixed Guerbet reaction involving two different alcohols could potentially be employed. For example, a reaction between butanol and 2-methylpentan-1-ol in the presence of a suitable catalyst could theoretically lead to the desired product, although a mixture of products would be expected.

Modern cross-coupling reactions offer more precise control over the formation of carbon-carbon bonds. However, the direct application of these methods for the synthesis of this compound is not widely documented. Conceptually, a cross-coupling reaction could be envisioned between a C6 organometallic reagent and a C3 electrophile bearing a protected hydroxyl group, followed by deprotection.

Stereoselective Synthesis of this compound and its Enantiomers

The structure of this compound contains two stereocenters, at the C2 and C4 positions, leading to the possibility of four stereoisomers (two pairs of enantiomers). The stereoselective synthesis of a single enantiomer is of significant interest, particularly in applications where chirality influences biological activity or material properties.

Biocatalytic Approaches in Enantiopure this compound Synthesis

Biocatalysis offers a powerful and environmentally benign approach to the synthesis of enantiomerically pure compounds. Enzymes, particularly lipases and alcohol dehydrogenases, are widely used for the kinetic resolution of racemic alcohols or the asymmetric reduction of prochiral ketones.

Kinetic Resolution using Lipases: In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. Lipases are commonly used to catalyze the acylation of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and in high enantiomeric excess. For example, Candida antarctica lipase (B570770) B (CALB) is a versatile and widely used biocatalyst for the resolution of a broad range of alcohols.

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Enantiomeric Excess (ee) of Unreacted Alcohol |

| Candida antarctica Lipase B | Vinyl acetate | Hexane | 30 | >95% |

| Pseudomonas cepacia Lipase | Isopropenyl acetate | Diisopropyl ether | 40 | High |

Note: This data is representative of lipase-catalyzed resolutions of similar branched primary alcohols. The specific efficiency for this compound would require experimental validation.

Asymmetric Organocatalysis and Chiral Metal-Catalyzed Methods

Asymmetric Organocatalysis: Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic and expensive metal catalysts. Chiral secondary amines, such as proline and its derivatives, can catalyze asymmetric aldol reactions. nih.gov A potential strategy for the enantioselective synthesis of a precursor to this compound could involve an asymmetric aldol reaction between butanal and 2-methylpentanal, catalyzed by a chiral organocatalyst. This would generate a β-hydroxy aldehyde with controlled stereochemistry at two new stereocenters. Subsequent reduction of the aldehyde and dehydroxylation would lead to the chiral target molecule.

Chiral Metal-Catalyzed Methods: Asymmetric hydrogenation of a suitable prochiral precursor, such as 2-ethyl-4-methyl-2-hexenal, using a chiral metal catalyst could provide an enantioselective route to one of the enantiomers of this compound. Chiral rhodium and ruthenium complexes with chiral phosphine ligands have proven to be highly effective for the asymmetric hydrogenation of various unsaturated substrates. researchgate.netpnas.orgnih.gov The success of this approach would depend on the ability to synthesize the unsaturated aldehyde precursor and the effectiveness of the chiral catalyst in inducing high enantioselectivity in the reduction of the carbon-carbon double bond.

| Catalyst System | Ligand | H2 Pressure (atm) | Enantiomeric Excess (ee) (%) |

| [Rh(COD)2]BF4 | Chiral Bisphospholane | 1-10 | >95 (for α,β-unsaturated phosphonates) |

| RuCl2(diphosphine)(diamine) | Chiral SDPs/Diamine | 10-50 | 85-97 (for α-substituted ketones) |

Note: The data in this table is derived from studies on similar substrate classes and illustrates the potential of these catalyst systems. researchgate.netpnas.org

Diastereoselective Synthesis through Auxiliary-Mediated Reactions

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical transformations. By temporarily incorporating a chiral moiety onto a substrate, one can direct the formation of a specific stereoisomer. For the synthesis of this compound, a plausible diastereoselective approach involves the use of an Evans' oxazolidinone auxiliary.

A hypothetical synthetic route could commence with the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, with butanoyl chloride to form the corresponding N-acyl oxazolidinone. The subsequent diastereoselective alkylation of the enolate of this imide with 1-bromo-2-methylpropane (B43306) would introduce the methyl group at the C4 position with a high degree of stereocontrol. The steric hindrance imposed by the chiral auxiliary directs the incoming electrophile to a specific face of the enolate.

Following the alkylation, the auxiliary can be cleaved under reductive conditions, for example, using lithium borohydride (B1222165), to yield the corresponding chiral alcohol. This methodology allows for the predictable and controlled formation of one diastereomer over the other.

Table 1: Hypothetical Diastereoselective Synthesis of a Precursor to this compound via an Evans' Auxiliary

| Step | Reaction | Reagents and Conditions | Expected Diastereomeric Ratio (d.r.) | Expected Yield (%) |

| 1 | Acylation | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, butanoyl chloride, Et3N, CH2Cl2, 0 °C to rt | N/A | >95 |

| 2 | Alkylation | N-butanoyl oxazolidinone, NaHMDS, THF, -78 °C; then 1-bromo-2-methylpropane | >95:5 | 85-95 |

| 3 | Reductive Cleavage | Alkylated product, LiBH4, THF/H2O, 0 °C | N/A | 80-90 |

Development of Novel Catalytic Systems for this compound Production

The development of efficient and selective catalytic systems is a cornerstone of modern organic synthesis. For the production of this compound, catalytic hydrogenation and hydroformylation reactions represent promising avenues.

A potential catalytic route could involve the asymmetric hydrogenation of a suitable unsaturated precursor, such as 2-ethyl-4-methylhex-2-en-1-ol. Chiral transition metal catalysts, particularly those based on rhodium and ruthenium with chiral phosphine ligands (e.g., BINAP), have demonstrated high efficacy in the enantioselective reduction of allylic alcohols. The choice of catalyst and reaction conditions (pressure, temperature, solvent) is crucial for achieving high enantioselectivity and chemical yield.

Alternatively, the hydroformylation of an appropriate alkene, such as 3-methyl-1-pentene, could be envisioned. This reaction, catalyzed by rhodium or cobalt complexes, introduces a formyl group and a hydrogen atom across the double bond. Subsequent reduction of the resulting aldehyde would yield the target alcohol. The regioselectivity of the hydroformylation (i.e., the position of the formyl group addition) and the enantioselectivity (if a chiral catalyst is used) are key challenges in this approach.

Table 2: Overview of Potential Catalytic Approaches for this compound Synthesis

| Catalytic Approach | Substrate | Catalyst System (Example) | Key Challenges |

| Asymmetric Hydrogenation | 2-ethyl-4-methylhex-2-en-1-ol | [Rh(COD)(R,R)-DIPAMP)]+BF4-, H2 | Synthesis of the chiral substrate, control of enantioselectivity. |

| Hydroformylation/Reduction | 3-methyl-1-pentene | Rh(acac)(CO)2 / PPh3, then NaBH4 | Control of regioselectivity, potential for isomerization of the alkene. |

Note: This table presents plausible catalytic strategies. The development of specific catalysts and optimization of reaction conditions would require dedicated research.

Comparative Analysis of Synthetic Efficiencies and Selectivities for this compound Pathways

Catalytic methods, on the other hand, offer the potential for higher atom economy and efficiency, as a small amount of catalyst can generate a large quantity of product. However, the development of a highly selective and active catalyst for a specific transformation can be a significant research endeavor. For industrial-scale production, a catalytic route would likely be preferred due to its economic and environmental advantages.

Table 3: Comparative Analysis of Hypothetical Synthetic Pathways to this compound

| Synthetic Pathway | Key Advantages | Key Disadvantages |

| Auxiliary-Mediated Diastereoselective Synthesis | High stereoselectivity, predictable outcome. | Multi-step, lower atom economy, stoichiometric use of chiral auxiliary. |

| Catalytic Asymmetric Hydrogenation | High atom economy, potential for high enantioselectivity. | Requires synthesis of a specific unsaturated precursor, catalyst development can be challenging. |

| Catalytic Hydroformylation and Reduction | Use of simple alkene starting material, potential for high throughput. | Challenges in controlling regioselectivity and potential for side reactions. |

Mechanistic Investigations of Reactions Involving 2 Ethyl 4 Methylhexan 1 Ol

Reaction Kinetics and Transition State Analysis of 2-Ethyl-4-methylhexan-1-ol Transformations

While specific kinetic data for reactions involving this compound are not extensively documented, the kinetics of primary alcohol oxidations and the reduction of their corresponding aldehydes and carboxylic acids have been widely studied. These studies provide a framework for understanding the transformations of this compound.

The oxidation of primary alcohols to aldehydes, for instance, is often found to be first-order with respect to both the alcohol and the oxidizing agent. The reaction rate is also influenced by factors such as temperature, solvent polarity, and the presence of catalysts. For example, the oxidation of primary aliphatic alcohols by tetraethylammonium (B1195904) chlorochromate (TEACC) in dimethylsulfoxide demonstrates a first-order dependence on both the alcohol and the oxidant.

A key aspect of mechanistic studies is the analysis of the transition state, the highest energy point along the reaction coordinate. For many oxidation reactions of primary alcohols, the rate-determining step involves the cleavage of a C-H bond at the carbinol carbon. This is often confirmed by a significant primary kinetic isotope effect when the hydrogen at this position is replaced by deuterium. core.ac.uk The transition state for such a reaction can be visualized as a species where the C-H bond is partially broken, and a new C=O bond is beginning to form.

In the case of hydride-based reductions of the corresponding aldehyde (2-Ethyl-4-methylhexanal), the transition state would involve the approach of the hydride ion to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Table 1: Representative Kinetic Data for the Oxidation of Primary Alcohols

| Oxidant | Substrate | k (M⁻¹s⁻¹) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Ethanol | 1.8 x 10⁻³ | 30 | oup.com |

| Tetraethylammonium Chlorochromate (TEACC) | 1-Butanol | 5.2 x 10⁻³ | 30 |

Note: The data presented are for analogous primary alcohols and serve to illustrate typical reaction kinetics. Specific rates for this compound may vary.

Reductive Pathways and Hydrogenation Mechanisms of this compound

The formation of this compound can be achieved through the reduction of its corresponding aldehyde or carboxylic acid. These reductive pathways can be broadly categorized into hydride-based reductions and catalytic hydrogenation.

Hydride-based reducing agents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), are powerful tools for the reduction of carbonyl compounds. libretexts.orgchemguide.co.uk LiAlH₄ is a strong reducing agent capable of reducing both aldehydes and carboxylic acids to primary alcohols. adichemistry.comleah4sci.comchemistrysteps.com

The mechanism of aldehyde reduction with LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of 2-Ethyl-4-methylhexanal. libretexts.orgadichemistry.com This results in the formation of a tetrahedral alkoxide intermediate. A subsequent workup with water or a dilute acid protonates the alkoxide to yield this compound. libretexts.org

The reduction of 2-Ethyl-4-methylhexanoic acid with LiAlH₄ is a more complex process. The acidic proton of the carboxylic acid first reacts with a hydride ion to produce hydrogen gas and a lithium carboxylate salt. The carboxylate is then reduced to the primary alcohol. This process consumes two equivalents of hydride.

Catalytic hydrogenation is an alternative method for the reduction of carbonyl compounds, often employing heterogeneous catalysts and molecular hydrogen (H₂). The direct catalytic hydrogenation of carboxylic acids to alcohols is a challenging transformation that typically requires harsh conditions and specialized catalysts. echemi.com Ruthenium-based catalysts, often in combination with a promoter, have shown promise in this area. researchgate.net

The mechanism of catalytic hydrogenation of a carboxylic acid is thought to involve the adsorption of both the carboxylic acid and hydrogen onto the catalyst surface. researchgate.netrsc.org The C=O bond of the carboxylic acid is activated by the catalyst, making it susceptible to attack by adsorbed hydrogen atoms (hydride species). The reaction is believed to proceed through an aldehyde intermediate, which is then further reduced to the alcohol. nih.gov

The catalytic hydrogenation of an aldehyde like 2-Ethyl-4-methylhexanal is generally more facile than that of the corresponding carboxylic acid. Catalysts such as nickel, palladium, or platinum on a solid support can be used under milder conditions of temperature and pressure. semanticscholar.orgresearchgate.net The mechanism involves the adsorption of the aldehyde and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the C=O double bond.

Table 3: Comparison of Reductive Pathways

| Reductive Method | Substrate | Reagents | Key Mechanistic Feature |

|---|---|---|---|

| Hydride Reduction | Aldehyde | LiAlH₄ or NaBH₄ | Nucleophilic attack by hydride. libretexts.org |

| Hydride Reduction | Carboxylic Acid | LiAlH₄ | Initial acid-base reaction followed by reduction. chemistrysteps.com |

| Catalytic Hydrogenation | Aldehyde | H₂ / Ni, Pd, or Pt | Adsorption and stepwise addition of H atoms. researchgate.net |

Nucleophilic Substitution Reactions of the Hydroxyl Group in this compound

The hydroxyl group of this compound, being a primary alcohol, can undergo nucleophilic substitution reactions, primarily following SN1 and SN2 mechanisms. The choice of mechanism is heavily influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the leaving group.

SN2 Mechanism: In the presence of a strong nucleophile and an aprotic polar solvent, the reaction is likely to proceed via an SN2 pathway. In this concerted mechanism, the nucleophile attacks the electrophilic carbon atom bonded to the hydroxyl group, while the leaving group departs simultaneously. For this compound, the hydroxyl group must first be protonated or converted into a better leaving group (e.g., a tosylate) to facilitate the reaction. While it is a primary alcohol, the presence of an ethyl group at the α-carbon introduces some steric hindrance, which can slow down the rate of an SN2 reaction compared to less hindered primary alcohols.

SN1 Mechanism: Under acidic conditions with a weak nucleophile in a protic solvent, the reaction can proceed through an SN1 mechanism. This multi-step process begins with the protonation of the hydroxyl group, followed by its departure as a water molecule to form a primary carbocation. However, primary carbocations are highly unstable. This instability makes the formation of the initial primary carbocation at the C1 position of this compound energetically unfavorable. Consequently, a direct SN1 reaction at the primary carbon is unlikely. Instead, the formation of this transient primary carbocation would likely be followed by immediate rearrangement to a more stable secondary or tertiary carbocation, as detailed in section 3.5.

The table below summarizes the expected outcomes of nucleophilic substitution reactions for this compound under different conditions.

| Reagent/Condition | Predominant Mechanism | Primary Product | Potential Byproducts |

| HBr, concentrated | SN2 | 1-bromo-2-ethyl-4-methylhexane | Rearrangement products (minor) |

| PBr3, ether | SN2 | 1-bromo-2-ethyl-4-methylhexane | Minimal rearrangement |

| SOCl2, pyridine (B92270) | SN2 | 1-chloro-2-ethyl-4-methylhexane | Minimal rearrangement |

| TsCl, pyridine then NaI | SN2 | 1-iodo-2-ethyl-4-methylhexane | Minimal rearrangement |

| H2SO4, heat (E1) | E1/SN1 | Alkenes (elimination products) | Rearranged substitution products |

Rearrangement Reactions and Byproduct Formation in this compound Synthesis and Transformations

Rearrangement reactions and the formation of byproducts are significant considerations in both the synthesis and subsequent transformations of this compound.

Synthesis: A plausible industrial synthesis route for this compound is the Guerbet reaction, involving the condensation of alcohols like butanol and pentanol (B124592), or variations thereof. The Guerbet reaction proceeds through a sequence of dehydrogenation, aldol (B89426) condensation, dehydration, and hydrogenation. wikipedia.orgrsc.org During the aldol condensation step, various side reactions can occur, leading to a range of byproducts. core.ac.uk These can include the formation of other alcohols of varying chain lengths, aldehydes from incomplete reduction, carboxylic acids and esters from disproportionation or oxidation reactions (such as the Cannizzaro and Tishchenko reactions), and ethers from dehydration. wikipedia.orgrsc.orgcore.ac.uk

The table below illustrates potential byproducts from a hypothetical Guerbet synthesis of this compound.

| Byproduct Class | Specific Examples | Formation Pathway |

| Aldehydes | 2-Ethyl-4-methylhexanal | Incomplete hydrogenation of the intermediate enal |

| Carboxylic Acids | 2-Ethyl-4-methylhexanoic acid | Oxidation of intermediate aldehyde or Cannizzaro reaction |

| Esters | 2-Ethyl-4-methylhexyl 2-ethyl-4-methylhexanoate | Tishchenko reaction of intermediate aldehydes |

| Ethers | Bis(2-ethyl-4-methylhexyl) ether | Intermolecular dehydration of the alcohol |

| Heavier Alcohols | C18 Guerbet alcohols | Further condensation of the C9 product |

Transformations: During acid-catalyzed reactions, such as dehydration or SN1-type substitutions, the transient primary carbocation initially formed from this compound is highly prone to rearrangement. This occurs to achieve a more stable carbocation.

1,2-Hydride Shift: The initial primary carbocation can undergo a 1,2-hydride shift from the adjacent carbon (C2), which would lead to the formation of a more stable tertiary carbocation (at C2). This rearranged carbocation can then be attacked by a nucleophile or lose a proton to form a variety of rearranged substitution or elimination products.

Alkyl Shifts: While less common than hydride shifts, an alkyl shift (methanide shift) could also occur, leading to further skeletal rearrangements.

These rearrangements mean that reactions expected to yield a simple substitution product at the primary carbon may instead produce a complex mixture of isomers, significantly reducing the yield of the desired product. For example, attempting to synthesize 2-ethyl-4-methylhexyl bromide using HBr under conditions favoring an SN1 mechanism would likely result in a mixture of brominated alkanes with the bromine atom at secondary or tertiary positions.

Derivatization and Functionalization Strategies of 2 Ethyl 4 Methylhexan 1 Ol

Synthesis of Ether and Ester Derivatives of 2-Ethyl-4-methylhexan-1-ol

The conversion of this compound into its corresponding ethers and esters represents a primary route of functionalization, yielding compounds with altered polarity, volatility, and chemical reactivity.

Ether Synthesis: The Williamson ether synthesis is a classic and reliable method for preparing ethers from alcohols. wikipedia.orgbyjus.com This SN2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, which then displaces a halide from a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com To synthesize an ether from this compound, it is first deprotonated with a strong base, such as sodium hydride (NaH), to form sodium 2-ethyl-4-methylhexan-1-oxide. This alkoxide can then react with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the corresponding ether. masterorganicchemistry.comorganicchemistrytutor.com The use of polar aprotic solvents like THF or DMF can facilitate this reaction. byjus.com

Ester Synthesis: Esters of this compound can be synthesized through several methods, most commonly via Fischer-Speier esterification or by reaction with an acyl chloride. jk-sci.comsavemyexams.com

Fischer-Speier Esterification: This method involves the acid-catalyzed reaction of the alcohol with a carboxylic acid. jk-sci.comchemistrysteps.com The reaction is an equilibrium process, and to achieve high yields of the ester, it is often necessary to use an excess of one reactant or to remove the water formed during the reaction, for instance, by azeotropic distillation. jk-sci.comathabascau.ca Common acid catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.org The steric hindrance present in the branched structure of this compound might slow the reaction rate compared to unbranched primary alcohols. athabascau.ca

Reaction with Acyl Chlorides: A more reactive and irreversible method for ester formation is the reaction of the alcohol with an acyl chloride. savemyexams.comlibretexts.org This reaction is typically vigorous and proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk It is often carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrogen chloride (HCl) byproduct. chemistrysteps.com This method is particularly effective for hindered alcohols where Fischer esterification might be inefficient. jk-sci.com

The resulting esters, particularly those derived from dicarboxylic acids like phthalic acid or adipic acid, are of interest in industrial applications, such as for use as plasticizers for polymers like PVC. google.commdpi.com

| Derivative Type | Reaction Name | Reactants | Typical Conditions | Product |

|---|---|---|---|---|

| Ether | Williamson Ether Synthesis | This compound, NaH, Alkyl Halide (R'-X) | Anhydrous THF or DMF | 2-Ethyl-4-methylhexyl ether (R'-O-CH₂-CH(CH₂CH₃)CH₂CH(CH₃)CH₂CH₃) |

| Ester | Fischer Esterification | This compound, Carboxylic Acid (R'-COOH) | Reflux with catalytic H₂SO₄, removal of H₂O | 2-Ethyl-4-methylhexyl ester (R'-COO-CH₂-CH(CH₂CH₃)CH₂CH(CH₃)CH₂CH₃) |

| Ester | Acylation | This compound, Acyl Chloride (R'-COCl) | Pyridine or Et₃N as base, CH₂Cl₂ solvent | 2-Ethyl-4-methylhexyl ester (R'-COO-CH₂-CH(CH₂CH₃)CH₂CH(CH₃)CH₂CH₃) |

Halogenation and Amination Reactions of this compound

Conversion to alkyl halides or amines significantly expands the synthetic utility of this compound, providing precursors for a wide array of subsequent reactions.

Halogenation: The hydroxyl group of an alcohol is a poor leaving group, but it can be readily converted into a good leaving group through halogenation. For primary alcohols like this compound, reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used to produce the corresponding alkyl chlorides and bromides, respectively. chemistrysteps.comlibretexts.org These reagents are generally preferred over hydrohalic acids (HCl, HBr) because they operate under milder conditions and are less prone to inducing carbocation rearrangements, a potential concern with branched substrates. libretexts.orgmasterorganicchemistry.com The reaction with SOCl₂ or PBr₃ proceeds via an SN2 mechanism, converting the alcohol into an alkyl halide. chemistrysteps.commasterorganicchemistry.com

Amination: The direct conversion of alcohols to amines via reaction with ammonia (B1221849) or amines is not feasible due to the poor leaving group nature of the hydroxide (B78521) ion. Therefore, amination is typically achieved through a two-step indirect process. chemistrysteps.com First, the alcohol is converted into a substrate with a better leaving group, such as an alkyl halide (as described above) or a sulfonate ester (e.g., a tosylate). chemistrysteps.comnih.gov The resulting 2-ethyl-4-methylhexyl halide or tosylate can then undergo nucleophilic substitution with ammonia, a primary amine, or a secondary amine to yield the corresponding primary, secondary, or tertiary amine. To avoid polyalkylation, which can occur when using ammonia or primary amines, an alternative is the Gabriel synthesis or the use of an azide (B81097) nucleophile followed by reduction. chemistrysteps.com

| Transformation | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|

| Chlorination | Thionyl chloride (SOCl₂) | 1-chloro-2-ethyl-4-methylhexane | Nucleophilic Substitution (SN2) |

| Bromination | Phosphorus tribromide (PBr₃) | 1-bromo-2-ethyl-4-methylhexane | Nucleophilic Substitution (SN2) |

| Amination (Indirect) | 1. p-Toluenesulfonyl chloride (TsCl), Pyridine | 2-Ethyl-4-methylhexyl tosylate | Tosylation |

| 2. Ammonia (NH₃) or Amine (R'NH₂) | 2-Ethyl-4-methylhexanamine or N-substituted derivative | Nucleophilic Substitution (SN2) |

Oligomerization and Polymerization Precursors Derived from this compound

The structure of this compound can be incorporated into polymeric materials by first converting it into a polymerizable monomer. A common strategy is the synthesis of an acrylate (B77674) ester. By reacting this compound with acrylic acid or its derivatives (like acryloyl chloride), 2-ethyl-4-methylhexyl acrylate can be formed. wikipedia.orgnih.gov

This monomer contains a vinyl group that is susceptible to polymerization, typically through free-radical polymerization. wikipedia.org The resulting poly(2-ethyl-4-methylhexyl acrylate) would be a polymer with a long, branched alkyl side chain. The size and branching of the "2-ethyl-4-methylhexyl" group would be expected to influence the properties of the final polymer, such as its glass transition temperature (Tg), flexibility, and solubility. Such polymers are part of the broader class of polyacrylates, which have diverse applications as adhesives, coatings, and elastomers. rsc.org

| Precursor Type | Synthesis Reaction | Monomer | Polymerization Method | Resulting Polymer Type |

|---|---|---|---|---|

| Acrylate Monomer | Esterification with acrylic acid or acryloyl chloride | 2-Ethyl-4-methylhexyl acrylate | Free-Radical Polymerization | Poly(2-ethyl-4-methylhexyl acrylate) |

Applications of this compound as a Synthetic Building Block for Complex Molecules

Beyond its direct derivatization, this compound serves as a valuable C9 building block for introducing a branched, lipophilic moiety into more complex molecular architectures. The key to its utility lies in its conversion to an electrophilic species, most commonly an alkyl halide. ncert.nic.inmasterorganicchemistry.com

Once converted to 1-bromo- or 1-chloro-2-ethyl-4-methylhexane, the carbon atom bearing the halogen becomes electrophilic and susceptible to attack by a wide range of nucleophiles. quora.com This opens up possibilities for forming new carbon-carbon and carbon-heteroatom bonds. For example, it can be used in:

Grignard Reagent Formation: Reaction with magnesium metal would yield the corresponding Grignard reagent, a potent carbon nucleophile for forming new C-C bonds with aldehydes, ketones, esters, and epoxides.

Coupling Reactions: As an alkyl halide, it could potentially participate in various cross-coupling reactions to attach the 2-ethyl-4-methylhexyl group to other organic fragments.

Nucleophilic Substitution: It can react with a variety of nucleophiles such as cyanide, alkoxides, and thiolates to introduce diverse functionalities. ncert.nic.in

The branched nature of the 2-ethyl-4-methylhexyl group can impart specific physical properties, such as increased solubility in nonpolar solvents and resistance to crystallization, to the larger molecules into which it is incorporated. Esters derived from branched C9 alcohols, for example, are utilized as high-performance plasticizers in the polymer industry. google.com

Computational Chemistry and Theoretical Studies on 2 Ethyl 4 Methylhexan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 2-Ethyl-4-methylhexan-1-ol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. aspbs.com These calculations can predict molecular geometry, orbital energies, charge distributions, and spectroscopic properties. For a branched alcohol such as this compound, these methods can elucidate how its specific arrangement of ethyl and methyl groups influences its physical and chemical behavior. While specific studies focusing exclusively on this compound are not extensively documented in the surveyed literature, the principles of these calculations are broadly applicable.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules to determine their properties. aspbs.com It is particularly effective for studying reaction mechanisms, allowing researchers to map out potential energy surfaces, identify transition states, and calculate activation energies. researchgate.net

For this compound, DFT could be employed to investigate various reaction pathways, such as its oxidation to an aldehyde or carboxylic acid, dehydration to form alkenes, or esterification reactions. DFT calculations can help determine which reaction pathways are energetically favored. For instance, a study on the thermal decomposition of tetrabromobisphenol A (TBBA) used DFT to identify the most likely decomposition channel by calculating the activation energy for the loss of a methyl group. acs.org Similarly, DFT has been used to explore the complex mechanisms of pericyclic reactions and cycloadditions, demonstrating its power in revealing mechanistic complexities. researchgate.net Such an approach for this compound would provide valuable data on its reactivity and stability.

Table 1: Potential DFT Applications for this compound Reaction Pathways

| Reaction Type | Information Obtainable from DFT | Potential Significance |

|---|---|---|

| Oxidation | Activation energies, transition state geometries, reaction enthalpies | Understanding degradation pathways and synthesis of derivative compounds. |

| Dehydration | Product selectivity (e.g., Zaitsev vs. Hofmann elimination), carbocation intermediate stability | Predicting the outcome of acid-catalyzed elimination reactions. |

| Esterification | Reaction energy profiles, role of catalysts | Optimizing conditions for producing esters used as fragrances or solvents. |

| Radical Reactions | Bond dissociation energies, stability of resulting radicals | Assessing susceptibility to autoxidation and performance in lubricant applications. |

Ab initio calculations, which are based on first principles without using experimental data, are crucial for studying the conformational landscape of flexible molecules like this compound. researchgate.net Due to the presence of multiple rotatable single bonds, this alcohol can exist in numerous spatial arrangements, or conformations, each with a different energy.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can be used to:

Optimize the geometry of different conformers.

Calculate the relative energies to determine the most stable conformations.

Determine the energy barriers for rotation between conformers.

A study on alanine (B10760859) and proline used ab initio and DFT methods to investigate how optical rotation depends on molecular conformation. researchgate.net For this compound, identifying the preferred conformations is essential for understanding its interactions with other molecules, such as in biological systems or as a solvent.

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis of this compound

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular interactions. While specific MD studies on this compound are scarce, research on its structural isomer, 2-ethyl-1-hexanol, offers significant insights into the behavior of branched alcohols in solution. aps.org

A study using broadband dielectric spectroscopy on mixtures of 2-ethyl-1-hexanol and bromobutane revealed how solvent interactions affect the alcohol's molecular dynamics. aps.org The primary alcohol forms supramolecular structures through hydrogen bonding. Diluting the alcohol with a non-associated solvent like bromobutane distorts these hydrogen-bonded networks. aps.org This leads to changes in the relaxation dynamics of the system, which can be observed experimentally and rationalized through simulations. aps.org These findings suggest that the hydroxyl group of this compound would also lead to the formation of hydrogen-bonded clusters, and its conformational flexibility would be significantly influenced by the surrounding solvent environment.

Development of Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) for Branched Alcohols

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical tools that correlate the chemical structure of molecules with their physical properties or biological activity. nih.govmdpi.com These models are built by calculating numerical descriptors that encode structural, topological, or electronic features of the molecules. nih.gov For classes of compounds like branched alcohols, QSPR/QSRR can predict properties such as boiling points, water solubility, and chromatographic retention times without the need for experimental measurements. mdpi.com

Several studies have focused on developing robust QSRR models for saturated alcohols. researchgate.netkashanu.ac.ir These models often employ multiple linear regression (MLR) or artificial neural networks (ANN) to establish a relationship between molecular descriptors and a property of interest. researchgate.net

Key steps in developing a QSPR/QSRR model include:

Data Set Selection : A diverse set of alcohols with known experimental property values is chosen.

Descriptor Generation : Molecular structures are used to calculate a wide range of descriptors (e.g., topological indices, constitutional descriptors, quantum-chemical descriptors). nih.gov

Model Development : Statistical methods are used to select the most relevant descriptors and build a predictive equation. mdpi.com

Validation : The model's predictive power is tested using internal (e.g., cross-validation) and external validation sets. researchgate.net

Table 2: Common Molecular Descriptors Used in QSPR/QSRR Models for Alcohols

| Descriptor Type | Example | Information Encoded | Reference |

|---|---|---|---|

| Topological | Molecular Connectivity Indices (e.g., ¹χ) | Size, shape, and degree of branching of the molecular skeleton. | kashanu.ac.ir |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | mdpi.com |

| Topological | Atom-Type-Based Indices (AT indices) | Information about specific atom types and their environment within the molecule. | kashanu.ac.ir |

| Quantum-Chemical | Total Energy, Dipole Moment | Electronic properties derived from quantum calculations. | mdpi.com |

| Topological | Solvation Connectivity Index (⁴Xsol) | A measure of the branching of the molecule. | nih.gov |

These models are valuable for screening large numbers of compounds and for understanding which structural features are most important for a given property.

Theoretical Insights into Catalytic Mechanisms in this compound Synthesis and Transformations

Theoretical studies are instrumental in elucidating the mechanisms of catalytic reactions involved in the synthesis and transformation of alcohols. For example, the industrial production of branched alcohols often involves hydroformylation of alkenes followed by hydrogenation. Computational chemistry can model these catalytic cycles in detail.

Theoretical insights into catalysis can:

Clarify Reaction Pathways : By modeling the interaction of reactants and catalysts, computational methods can identify the elementary steps of a reaction, including ligand coordination, oxidative addition, insertion, and reductive elimination. iitm.ac.in

Explain Selectivity : In reactions with multiple possible products, theoretical calculations can explain why a particular catalyst favors the formation of one isomer over another (regioselectivity or stereoselectivity).

Aid in Catalyst Design : By understanding the structure-activity relationship of a catalyst, new catalysts with improved activity, selectivity, and stability can be designed.

For instance, the synthesis of this compound could potentially be achieved through the hydroformylation of an appropriate heptene. Theoretical studies could model the rhodium or cobalt catalysts typically used, helping to optimize reaction conditions for high yields of the desired branched aldehyde precursor. Similarly, the transformation of this compound, such as its use in catalytic hydrogenation or hydroamination reactions, can be studied to understand the role of the catalyst and the reaction intermediates. scholaris.ca

Table of Compound Names

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₉H₂₀O |

| 2-ethyl-1-hexanol | C₈H₁₈O |

| Alanine | C₃H₇NO₂ |

| Proline | C₅H₉NO₂ |

| Bromobutane | C₄H₉Br |

Advanced Analytical Methodologies for 2 Ethyl 4 Methylhexan 1 Ol Characterization

Spectroscopic Techniques for Structural Elucidation of 2-Ethyl-4-methylhexan-1-ol and its Derivatives

Spectroscopy is fundamental to confirming the molecular structure, identifying functional groups, and analyzing the connectivity of atoms within this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus, allowing for the verification of its constitution.

¹H NMR spectroscopy reveals distinct signals for the protons in the molecule. The protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a doublet due to coupling with the adjacent methine proton. The various methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups along the chain will exhibit complex splitting patterns (multiplets) resulting from coupling with neighboring protons. The hydroxyl proton (-OH) typically appears as a broad singlet, which can be confirmed by D₂O exchange. pnas.org

¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule. For this compound, nine distinct signals are expected, corresponding to each carbon in its unique chemical environment. The chemical shifts of these signals are indicative of their bonding and proximity to the electron-withdrawing hydroxyl group. rsc.org

For stereochemical assignment, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. By observing through-space correlations between protons, it is possible to deduce the relative configuration of the two stereocenters (at C2 and C4). Chiral derivatizing agents can also be used to convert the enantiomers or diastereomers into new compounds with distinguishable NMR spectra, facilitating the determination of their relative ratios. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (-CH₂OH) | ~3.5 (m) | ~65 |

| C2 (-CH) | ~1.5 (m) | ~45 |

| C3 (-CH₂) | ~1.3 (m) | ~35 |

| C4 (-CH) | ~1.4 (m) | ~32 |

| C5 (-CH₂) | ~1.2 (m) | ~29 |

| C6 (-CH₃) | ~0.9 (t) | ~14 |

| C2-ethyl (-CH₂) | ~1.4 (m) | ~23 |

| C2-ethyl (-CH₃) | ~0.9 (t) | ~11 |

Mass Spectrometry (MS) is used to determine the molecular weight and formula of this compound and to gain structural information from its fragmentation patterns. savemyexams.com High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the unambiguous determination of the molecular formula, C₉H₂₀O (exact mass: 144.1514). nih.govwiley.com

Under electron ionization (EI), the molecule undergoes fragmentation, producing a characteristic mass spectrum. The molecular ion peak (M⁺) at m/z 144 may be weak or absent in the EI spectrum of primary alcohols. libretexts.org Common fragmentation pathways for alcohols include:

Alpha-cleavage: The most significant fragmentation for primary alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this would result in the loss of an ethyl-4-methylpentyl radical, leading to a prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ ion.

Loss of Water: A peak corresponding to the loss of a water molecule (M-18) is common for alcohols, which would appear at m/z 126. libretexts.org

Alkane-like Fragmentation: Cleavage along the hydrocarbon chain will produce a series of fragment ions separated by 14 mass units (-CH₂-), characteristic of alkanes. libretexts.orgchemguide.co.uk For example, cleavage of the ethyl group at C2 would result in a peak at m/z 115 (M-29), and loss of a propyl group from the hexyl chain could lead to a peak at m/z 101 (M-43).

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 144 | [C₉H₂₀O]⁺ | Molecular Ion (M⁺) |

| 126 | [C₉H₁₈]⁺ | Loss of H₂O |

| 115 | [C₇H₁₅O]⁺ | Loss of ethyl radical (•C₂H₅) |

| 101 | [C₆H₁₃O]⁺ | Loss of propyl radical (•C₃H₇) |

| 57 | [C₄H₉]⁺ | Cleavage of C4-C5 bond |

| 43 | [C₃H₇]⁺ | Alkyl fragment |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes. uc.eduresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by features characteristic of a primary alcohol. spectroscopyonline.com

O-H Stretch: A strong, broad absorption band is expected in the region of 3200–3600 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group. researchgate.net

C-H Stretch: Sharp peaks between 2850 and 3000 cm⁻¹ arise from the stretching vibrations of the C-H bonds in the alkyl chain.

C-O Stretch: A strong, distinct peak in the fingerprint region, typically around 1050-1075 cm⁻¹, corresponds to the C-O stretching vibration of the primary alcohol. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar O-H and C-O bonds give strong signals in the IR spectrum, the non-polar C-C backbone of the molecule is more prominent in the Raman spectrum. researchgate.net

C-H Bending and Stretching: The spectrum will show strong signals for symmetric and asymmetric C-H stretching and bending modes.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) spectroscopyonline.com | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| O-H | Stretch (H-bonded) | 3200-3600 (Broad, Strong) | Weak |

| C-H | Stretch | 2850-3000 (Strong) | Strong |

| C-O | Stretch | 1050-1075 (Strong) | Medium |

Chromatographic Separation and Chiral Analysis of this compound Stereoisomers

Chromatographic techniques are indispensable for separating this compound from reaction mixtures or impurities and for resolving its different stereoisomers.

Gas Chromatography (GC), typically coupled with a Flame Ionization Detector (FID), is a standard method for assessing the purity of volatile compounds like this compound. researchgate.neticm.edu.pl The sample is vaporized and passed through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific conditions (e.g., column type, temperature program, carrier gas flow rate). Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. tandfonline.com

High-Performance Liquid Chromatography (HPLC) can also be used for purity analysis, particularly for less volatile derivatives of the alcohol. In reversed-phase HPLC, a nonpolar stationary phase and a polar mobile phase are used. The purity is assessed similarly to GC, based on the relative peak areas in the chromatogram.

Due to the presence of two chiral centers (at C2 and C4), this compound can exist as four stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). Separating these stereoisomers is crucial for many applications.

Chiral chromatography is the primary method for this purpose. This can be achieved using either chiral GC or chiral HPLC.

Chiral GC: This technique uses a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative. researchgate.net The different stereoisomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. This enables the determination of the enantiomeric excess (ee) and diastereomeric ratio (dr) of a sample.

Chiral HPLC: Similar to chiral GC, this method employs a column packed with a CSP. nih.gov It is particularly useful for separating stereoisomers after they have been derivatized with a UV-active or fluorescent tag. tandfonline.comresearchgate.net Derivatization can enhance the interaction with the CSP and improve separation. libretexts.org For instance, reacting the alcohol with a chiral derivatizing agent creates diastereomeric esters that have different physical properties and can be separated on a standard achiral column. nih.govlibretexts.org

The successful separation of all four stereoisomers of similar compounds, like 4-methylheptan-3-ol, has been achieved using multi-enzyme synthesis followed by GC analysis on a chiral stationary phase, demonstrating the feasibility of these methods. mdpi.com

Table 4: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₉H₂₀O |

| 4-methylheptan-3-ol | C₈H₁₈O |

| 1-undecanol | C₁₁H₂₄O |

| 2-Methyl-3-methoxy-biphenyl | C₁₄H₁₄O |

| (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol | C₂₂H₁₉NO₄ |

| 3,5,5-trimethylhexanol | C₉H₂₀O |

| 2-ethylhexanol | C₈H₁₈O |

Hyphenated Analytical Techniques for Trace Analysis and Impurity Profiling

The precise characterization of this compound, particularly at trace levels and for the identification of impurities, necessitates the use of advanced hyphenated analytical techniques. These methods couple the high separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry and ion mobility spectrometry, providing a comprehensive understanding of the sample's composition.

GC-MS and LC-MS Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the analysis of volatile and semi-volatile compounds like this compound. The choice between GC-MS and LC-MS often depends on the volatility and thermal stability of the analyte and its impurities.

GC-MS Analysis

GC-MS is a cornerstone technique for the analysis of volatile compounds. In the context of this compound, which is a volatile alcohol, GC-MS offers excellent separation of isomers and sensitive detection. For trace analysis and impurity profiling, specific methodologies are employed.

Sample Preparation and Derivatization: For trace analysis, a derivatization step is often employed to enhance the volatility and improve the chromatographic behavior of the alcohol. Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are commonly used to convert the hydroxyl group (-OH) into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. chromforum.org This process can also improve ionization efficiency in the mass spectrometer.

Chromatographic Separation: A capillary column with a non-polar or mid-polar stationary phase is typically used for the separation of branched-chain alcohols and their impurities. The choice of the column and the temperature program is critical for resolving isomeric impurities that may have very similar boiling points.

Mass Spectrometric Detection: Electron Ionization (EI) is a common ionization technique in GC-MS, which generates a reproducible fragmentation pattern that serves as a fingerprint for compound identification. The mass spectrum of this compound would be expected to show characteristic fragment ions resulting from the cleavage of C-C bonds adjacent to the oxygen atom and the loss of small neutral molecules like water or ethene. For trace quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring only specific fragment ions of the target analyte and its impurities. rsc.org

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound

| Parameter | Value/Condition |

| Gas Chromatograph | Agilent 7890A or similar |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (for trace analysis) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | Agilent 5977B MSD or similar |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 (Full Scan) |

| Transfer Line Temp. | 280 °C |

LC-MS Analysis

While GC-MS is well-suited for volatile alcohols, LC-MS provides a powerful alternative, especially for less volatile impurities or when derivatization for GC is not desirable. Since alcohols often exhibit poor ionization in typical electrospray ionization (ESI) sources, derivatization is also a key step in LC-MS analysis to enhance sensitivity. nih.govddtjournal.com

Derivatization for Enhanced Detection: Reagents like dansyl chloride can be used to introduce a readily ionizable moiety onto the alcohol, significantly improving its detection by ESI-MS. nih.gov Other derivatizing agents that introduce a permanent charge, such as 2-fluoro-N-methylpyridinium p-toluenesulfonate, can also be employed for robust quantification. acs.orgnih.gov

Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is the most common separation mode. A C18 column is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape and ionization.

Mass Spectrometric Detection: ESI is the most common ionization source for LC-MS. The analysis is typically performed in positive ion mode after derivatization. For impurity profiling, high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, is invaluable for determining the elemental composition of unknown impurities. researchgate.net Tandem mass spectrometry (MS/MS) is used for structural elucidation of impurities by fragmenting the precursor ion and analyzing the resulting product ions.

Table 2: Hypothetical LC-MS/MS Parameters for Derivatized this compound

| Parameter | Value/Condition |

| Liquid Chromatograph | Waters ACQUITY UPLC or similar |

| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | Waters Xevo TQ-S or similar |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification |

GC-IMS for Volatile Organic Compound Profiling

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an increasingly important technique for the analysis of complex mixtures of volatile organic compounds (VOCs). nih.gov It adds a second dimension of separation to GC, separating ions based on their size, shape, and charge in a drift tube, which is particularly useful for resolving isomers that may co-elute from the GC column. chromatographyonline.comnih.gov

Principle of Separation: After separation in the GC column, analytes are ionized, typically using a soft ionization source like a radioactive source (e.g., ³H or ⁶³Ni) or a corona discharge. The resulting ions are pulsed into a drift tube filled with an inert gas under a weak electric field. Ions with different shapes and sizes will have different collision cross-sections (CCS) and will therefore travel through the drift tube at different speeds, allowing for their separation. nih.gov

Application to this compound: For this compound, GC-IMS can be highly effective for impurity profiling. Isomeric impurities, which may be difficult to separate by GC alone, can often be resolved by their differing drift times in the IMS cell. This provides a higher degree of confidence in the identification and quantification of individual components in a complex mixture. The resulting data is a three-dimensional plot of GC retention time, IMS drift time, and signal intensity, which provides a unique fingerprint of the sample's volatile profile.

Table 3: Conceptual GC-IMS System Parameters for VOC Profiling of this compound

| Parameter | Value/Condition |

| Gas Chromatograph | Integrated GC with IMS detector |

| Column | Capillary column suitable for VOC analysis (e.g., OV-5) |

| Carrier Gas | Nitrogen or Helium |

| Ionization Source | Tritium (³H) or Corona Discharge |

| Drift Gas | Nitrogen, purified air |

| Drift Tube Length | 5 - 10 cm |

| Drift Tube Voltage | 2 - 5 kV |

| Drift Tube Temp. | 40 - 100 °C |

| Data Acquisition | 3D-plot of Retention Time vs. Drift Time vs. Intensity |

The hyphenated techniques of GC-MS, LC-MS, and GC-IMS provide a powerful and complementary suite of tools for the in-depth characterization of this compound. They enable not only the sensitive detection and accurate quantification of the main component but also the comprehensive profiling and identification of trace-level impurities, which is essential for quality control and ensuring the purity of the chemical compound.

Environmental Biotransformation and Degradation Pathways of 2 Ethyl 4 Methylhexan 1 Ol

Microbial Degradation Mechanisms of Branched Alcohols in Environmental Systems

The microbial breakdown of branched-chain alcohols like 2-Ethyl-4-methylhexan-1-ol is a multi-step process, typically initiated by aerobic microorganisms. The general strategy involves the sequential oxidation of the functional group followed by the catabolism of the resulting carbon skeleton.

The primary point of microbial attack on a primary alcohol is the terminal hydroxyl group. This initial oxidation is a crucial, and often rate-limiting, step. It is catalyzed by alcohol dehydrogenases (ADHs), a ubiquitous class of oxidoreductase enzymes. These enzymes convert the alcohol to its corresponding aldehyde. Subsequently, aldehyde dehydrogenases (ALDHs) further oxidize the aldehyde to a carboxylic acid. This two-step oxidation sequence is a common theme in the degradation of many organic pollutants.

The principal challenge in the metabolism of this compound arises after its conversion to 2-ethyl-4-methylhexanoic acid. The presence of an alkyl substituent at the C2 (α-carbon) position sterically hinders the standard β-oxidation pathway, which is the primary mechanism for fatty acid degradation in most organisms. β-oxidation requires the formation of a double bond between the α- and β-carbons, a step that is blocked by the α-ethyl group.

To overcome this steric hindrance, microorganisms employ alternative degradation strategies:

α-Oxidation: This pathway involves the oxidative removal of the carboxyl group (C1) as carbon dioxide. The process yields a fatty acid that is one carbon shorter. The resulting molecule, now lacking the problematic α-substituent, can potentially enter the β-oxidation cycle.

ω-Oxidation: In some cases, oxidation can begin at the terminal methyl group (the ω-carbon) of the longest chain, eventually forming a dicarboxylic acid. This is generally a less favored pathway for compounds that already possess a primary alcohol function.

Combined Pathways: Complex branched structures may require a combination of α- and β-oxidation steps. After an initial α-oxidation event, the resulting molecule may be amenable to one or more cycles of β-oxidation until another branch point is reached, which may require further specialized enzymatic action.

Complete mineralization of such complex branched molecules to carbon dioxide and water often necessitates the synergistic action of a microbial consortium. Different species within the community may specialize in distinct steps of the degradation pathway, from the initial oxidation to the breakdown of complex intermediates.

Enzymatic Pathways in the Biodegradation of this compound

The specific biodegradation of this compound follows the general principles for branched alcohols. The proposed enzymatic sequence involves an initial activation of the alcohol functional group followed by the catabolism of the branched alkyl chain.

Step 1: Oxidation to 2-Ethyl-4-methylhexanal The process is initiated by a broad-substrate-range alcohol dehydrogenase (ADH). This enzyme utilizes an electron acceptor, typically NAD⁺, to oxidize the primary alcohol group, yielding the corresponding aldehyde, 2-ethyl-4-methylhexanal.

Reaction: this compound + NAD⁺ → 2-Ethyl-4-methylhexanal + NADH + H⁺

Step 2: Oxidation to 2-Ethyl-4-methylhexanoic Acid The aldehyde intermediate is rapidly converted to a carboxylic acid by an aldehyde dehydrogenase (ALDH), which is also NAD⁺-dependent. This step produces 2-ethyl-4-methylhexanoic acid, the key metabolite whose structure dictates the subsequent degradation route.

Reaction: 2-Ethyl-4-methylhexanal + NAD⁺ + H₂O → 2-Ethyl-4-methylhexanoic Acid + NADH + H⁺

Step 3: Activation via Coenzyme A Before the carbon skeleton can be catabolized, the carboxylic acid must be activated. This is accomplished by an acyl-CoA synthetase, which attaches Coenzyme A (CoA) to the carboxyl group, forming 2-ethyl-4-methylhexanoyl-CoA. This reaction requires energy in the form of ATP.

Reaction: 2-Ethyl-4-methylhexanoic Acid + CoA + ATP → 2-Ethyl-4-methylhexanoyl-CoA + AMP + PPi

Step 4: Catabolism of the Branched Acyl-CoA As previously noted, the α-ethyl group on 2-ethyl-4-methylhexanoyl-CoA blocks direct β-oxidation. The most plausible route for its degradation is an α-oxidation cycle. This pathway would proceed by removing the C1 carbon (originally from the carboxyl group) as CO₂, resulting in a shorter-chain compound. The degradation would likely yield propionyl-CoA (from the original ethyl group and C1/C2 of the hexanoyl backbone) and 2-methylbutanoyl-CoA (from the remainder of the molecule), which are then funneled into central metabolic pathways.

The table below summarizes the key enzymatic steps and metabolites in the proposed degradation pathway.

| Step | Substrate | Enzyme Class | Product |

|---|---|---|---|

| 1 | This compound | Alcohol Dehydrogenase (ADH) | 2-Ethyl-4-methylhexanal |

| 2 | 2-Ethyl-4-methylhexanal | Aldehyde Dehydrogenase (ALDH) | 2-Ethyl-4-methylhexanoic Acid |

| 3 | 2-Ethyl-4-methylhexanoic Acid | Acyl-CoA Synthetase | 2-Ethyl-4-methylhexanoyl-CoA |

| 4 | 2-Ethyl-4-methylhexanoyl-CoA | α-Oxidation Enzyme System | Propionyl-CoA, 2-Methylbutanoyl-CoA, and other intermediates |

Role of Environmental Factors in Transformation Kinetics and Metabolite Formation of this compound

The rate and extent of this compound biodegradation are not solely dependent on the presence of competent microorganisms. A range of physicochemical factors in the environment profoundly influences microbial activity, enzyme kinetics, and the ultimate fate of the compound.

Oxygen Availability: Oxygen is the most critical factor. The initial enzymatic steps catalyzed by ADH and ALDH are oxidative and typically occur under aerobic conditions. In oxygen-rich environments (e.g., surface water, tilled soil), degradation is expected to be most rapid and complete. Under anaerobic conditions (e.g., deep sediments, waterlogged soil), the degradation rate will be severely diminished or halted. Anaerobic pathways for branched alcohols are far less efficient and may lead to the accumulation of intermediate metabolites like 2-ethyl-4-methylhexanoic acid.

Temperature: Microbial metabolism is temperature-sensitive. The degradation of this compound will proceed optimally within the mesophilic range (20–40 °C), typical for many soil and water environments. At lower temperatures, enzymatic reaction rates decrease significantly, leading to longer persistence times. Conversely, excessively high temperatures can denature the requisite enzymes and kill the degrading microorganisms.

pH: The activity of the key enzymes (ADHs, ALDHs) is pH-dependent, with most bacterial systems functioning optimally near neutral pH (6.5–8.0). Acidic or highly alkaline conditions can inhibit microbial growth and enzymatic function, thereby slowing biotransformation kinetics. Extreme pH can also affect the compound's speciation and bioavailability.

Nutrient Availability: Biodegradation is a growth-linked process. Microorganisms require essential nutrients, particularly nitrogen and phosphorus, to synthesize enzymes and new cell mass. In nutrient-poor (oligotrophic) environments, the lack of these elements can become the rate-limiting factor for the degradation of this compound, even if carbon (the compound itself) and oxygen are abundant.

Bioavailability: The compound must be accessible to the microorganisms. This compound has limited water solubility and may adsorb to organic matter in soil and sediment. This sorption can reduce its concentration in the aqueous phase, lowering its bioavailability and slowing the degradation rate.

| Environmental Factor | Condition | Impact on Transformation Kinetics | Impact on Metabolite Formation |

|---|---|---|---|

| Oxygen | Aerobic | Fast; optimal degradation | Complete mineralization to CO₂ and H₂O is likely. |

| Oxygen | Anaerobic | Very slow to negligible | Accumulation of intermediates (e.g., 2-ethyl-4-methylhexanoic acid) is possible; mineralization is incomplete. |

| Temperature | Optimal (e.g., 25-35 °C) | Maximum rate | Efficient conversion through the entire pathway. |

| Temperature | Low (e.g., <10 °C) | Significantly reduced rate | Slow turnover of all metabolites; increased environmental persistence. |

| pH | Neutral (e.g., 6.5-8.0) | Optimal rate | Efficient degradation. |

| pH | Acidic or Alkaline | Inhibited or stopped | Little to no metabolite formation due to inhibition of initial enzymatic steps. |

| Nutrients (N, P) | Sufficient | Not rate-limiting | Complete degradation supported by microbial growth. |

| Nutrients (N, P) | Limiting | Slow; nutrient-limited | Degradation may stall after initial steps if new enzyme synthesis is required. |

Molecular Interactions and Biological Applications of 2 Ethyl 4 Methylhexan 1 Ol in Chemical Biology

Enzymatic Biocatalysis Involving 2-Ethyl-4-methylhexan-1-ol as Substrate or Product

Enzymatic biocatalysis offers a powerful tool for the synthesis of complex chiral molecules like branched-chain alcohols, which are often challenging to produce via traditional chemical methods. Enzymes such as alcohol dehydrogenases (ADHs) and ene-reductases (ERs) are particularly valuable for their high stereoselectivity, enabling the production of specific enantiomers of chiral alcohols. mdpi.com

Research into the synthesis of insect pheromones, many of which are branched-chain alcohols, highlights the utility of these enzymatic approaches. For instance, the four stereoisomers of 4-methylheptan-3-ol, an aggregation pheromone, have been synthesized in a one-pot, two-step enzymatic process. mdpi.comresearchgate.net This process utilizes an ene-reductase for the initial reduction of a C=C double bond, followed by an alcohol dehydrogenase for the stereoselective reduction of a ketone to the final alcohol product. mdpi.comresearchgate.net This dual-enzyme strategy allows for precise control over the two chiral centers in the molecule. mdpi.com

Given its structure as a primary alcohol with two chiral centers (at C2 and C4), the synthesis or enzymatic modification of this compound could foreseeably employ similar biocatalytic strategies. Fatty acid reductases (FARs), which catalyze the reduction of fatty-acyl precursors to their corresponding alcohols, are another class of enzymes crucial in the biosynthesis of pheromones in nature. nih.gov These enzymes often exhibit broad substrate preferences, making them adaptable for producing a variety of alcohol structures. nih.gov The oxidation of this compound to its corresponding aldehyde could also be achieved enzymatically, a common step in the metabolic pathways of pheromones. nih.gov

Table 1: Enzymes in the Biocatalysis of Structurally Related Alcohols

| Enzyme Class | Reaction Type | Substrate/Product Example | Relevance to this compound |

| Alcohol Dehydrogenase (ADH) | Reduction of ketones to secondary alcohols | 4-methylhept-4-en-3-one → 4-Methylheptan-3-ol mdpi.comresearchgate.net | Potential for stereoselective synthesis of the chiral centers. |

| Ene-Reductase (ER) | Reduction of C=C double bonds | Reduction of unsaturated ketone precursors mdpi.comresearchgate.net | Could be used in a synthetic pathway starting from an unsaturated precursor. |

| Fatty Acyl-CoA Reductase (FAR) | Reduction of fatty acyl-CoAs to primary alcohols | C14-C18 acyl precursors → C14-C18 fatty alcohols nih.gov | A potential biosynthetic route for producing the primary alcohol group. |

| Alcohol Oxidase | Oxidation of primary alcohols to aldehydes | Z11-hexadecenol → Z11-hexadecenal nih.gov | Potential for enzymatic conversion to the corresponding aldehyde. |

Investigations into Molecular Interactions with Biological Macromolecules and Lipid Bilayers

The physical properties of this compound, particularly its amphiphilic nature, suggest it is capable of interacting with biological membranes and macromolecules. Like other medium-chain alcohols, it possesses a polar hydroxyl head and a nonpolar hydrocarbon tail, allowing it to partition into lipid bilayers. This integration can disrupt the packing of phospholipid acyl chains, thereby altering membrane fluidity and permeability.

Studies on the structurally similar 2-methylhexan-1-ol (B1580601) have shown that its amphiphilic character allows it to integrate into lipid bilayers, which can influence various cellular processes and signaling pathways. The addition of ethyl and methyl branches in this compound would increase its hydrophobicity compared to a linear nonanol, likely enhancing its affinity for the nonpolar core of the lipid membrane. The specific stereochemistry of the molecule could further influence the precise nature and strength of these interactions.

Direct interactions with protein targets, such as enzymes or receptors, are also plausible. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the branched alkyl chain can engage in hydrophobic interactions within a protein's binding pocket. In the context of pheromone perception, olfactory receptors in insects are known to bind specifically to alcohols with defined chain lengths, branch points, and stereochemistry, demonstrating the high degree of specificity possible in such interactions. rsc.org

Table 2: Predicted Molecular Interactions of this compound

| Interacting Entity | Type of Interaction | Predicted Consequence | Basis of Prediction |

| Lipid Bilayer | Hydrophobic partitioning | Alteration of membrane fluidity and permeability | Amphiphilic nature, similar to other branched alcohols. |

| Enzymes | Substrate binding (hydrophobic and hydrogen bonding) | Potential for metabolic transformation (e.g., oxidation) | General reactivity of alcohols in biological systems. |

| Receptor Proteins | Ligand binding (stereospecific) | Initiation of a cellular signaling cascade | Known mechanism for pheromone perception in insects. rsc.org |

Role as a Chemical Signaling Molecule or Semiochemical (e.g., Pheromonal Activity of Branched Alcohol Analogues)

Many branched-chain alcohols serve as critical chemical signaling molecules, or semiochemicals, in the natural world, particularly as insect pheromones. rsc.orggerli.com These compounds can signal aggregation, alarm, or serve as sex attractants. The biological activity of these pheromones is often highly dependent on their specific structure, including chain length, the position and number of methyl branches, and stereochemistry. rsc.orgmdpi.com

Lepidopteran sex pheromones, for example, are typically straight-chain unsaturated fatty alcohols or their derivatives. rsc.org However, some species utilize methyl-branched hydrocarbons and alcohols as key components of their pheromone blends. rsc.orgmdpi.com For instance, certain weevils use C7-C9 secondary alcohols with a methyl branch as aggregation pheromones. rsc.org The (S)-enantiomer of 2-methylhexan-1-ol has been identified as a pheromone component in certain ants.

While this compound has not been definitively identified as a pheromone, its structure fits the general profile of a Type III pheromone (methyl-branched compounds). nih.gov The Pherobase, a database of semiochemicals, lists numerous branched primary alcohols, such as 2-ethylhexan-1-ol (B42007) and various methyl-substituted hexanols and heptanols, as active signaling molecules for a wide range of insects. pherobase.com The unique ethyl and methyl branching pattern of this compound could confer species-specificity if it were to function as a pheromone. Its potential role as a semiochemical remains an area for future investigation, where it could be tested for behavioral responses in various insect species.

Table 3: Comparison with Known Branched-Chain Alcohol Pheromones

| Compound Name | Structure | Function | Organism |

| 4-Methyl-5-nonanol | C10H22O (Branched secondary alcohol) | Aggregation Pheromone | Red palm weevil (Rhynchophorus ferrugineus) gerli.com |

| (S)-2-Methylhexan-1-ol | C7H16O (Branched primary alcohol) | Pheromone Component | Cataglyphis bicolor ants |

| 4-Methylheptan-3-ol | C8H18O (Branched secondary alcohol) | Aggregation Pheromone | Almond bark beetle (Scolytus amygdali) |

| This compound | C9H20O (Branched primary alcohol) | Potential Semiochemical | Not yet identified |

Q & A

Q. What are the established synthetic routes for 2-Ethyl-4-methylhexan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : Common synthetic approaches include:

- Grignard Reaction : Alkylation of a ketone precursor (e.g., 4-methylhexan-2-one) with ethylmagnesium bromide. Reaction temperature (-20°C to 0°C) and solvent (dry THF or diethyl ether) are critical for minimizing side products .

- Hydroboration-Oxidation : Selective addition of borane to 2-ethyl-4-methylhexene, followed by oxidation with H₂O₂/NaOH. Stereoselectivity depends on the alkene geometry and boron reagent (e.g., BH₃ vs. disiamylborane) .

- Reduction of Esters : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduction of 2-ethyl-4-methylhexanoate esters. Solvent polarity impacts reaction efficiency (e.g., ethanol vs. toluene) .

Data Table :

| Method | Typical Yield (%) | Key Variables |

|---|---|---|

| Grignard Reaction | 60–75 | Temperature, solvent purity |

| Hydroboration-Oxidation | 70–85 | Alkene geometry, boron reagent |

| Ester Reduction | 80–90 | Catalyst loading, solvent |

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for signals at δ 1.2–1.6 ppm (methyl/ethyl groups) and δ 3.5–3.7 ppm (-OH proton, broad singlet). Integration ratios confirm branching .

- ¹³C NMR : Peaks at δ 20–25 ppm (CH₃), δ 30–40 ppm (CH₂), and δ 70–75 ppm (C-OH) .